

An In-depth Technical Guide to the Cellular Targets of ML162-yne

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Compound of Interest

Compound Name: ML162-yne

Cat. No.: B10857393

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Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive exploration of the cellular targets of ML162, a potent inducer of ferroptosis, with a focus on its alkyne-derivatized probe, **ML162-yne**. It details the evolution of scientific understanding, from the initial identification of Glutathione Peroxidase 4 (GPX4) as the primary target to more recent, compelling evidence identifying Thioredoxin Reductase 1 (TXNRD1) as a direct molecular target. This document summarizes key quantitative data, provides detailed experimental protocols for target validation, and visualizes the complex biological pathways and experimental workflows involved.

Introduction: The Evolving Target Landscape of ML162

ML162 is a small molecule identified as a potent inducer of ferroptosis, an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides.[1][2] To identify its direct cellular binding partners, an alkyne-bearing chemical probe, **ML162-yne**, was developed.[3] This probe allows for the covalent labeling and subsequent identification of targets through affinity-based chemoproteomic techniques.[3][4]

Initially, ML162 was classified as a direct, covalent inhibitor of Glutathione Peroxidase 4 (GPX4), a critical enzyme that neutralizes lipid hydroperoxides and acts as a key negative regulator of ferroptosis.[5][6] However, recent studies have challenged this conclusion,

presenting strong evidence that ML162 and the related compound RSL3 do not directly inhibit purified GPX4.[1][7] Instead, this research has revealed that ML162 is an efficient and direct inhibitor of another crucial selenoprotein, Thioredoxin Reductase 1 (TXNRD1), which plays a vital role in maintaining cellular redox homeostasis.[1][2][6][7] This guide will dissect the evidence for both the initial and revised understanding of ML162's mechanism of action.

Target Identification and Selectivity

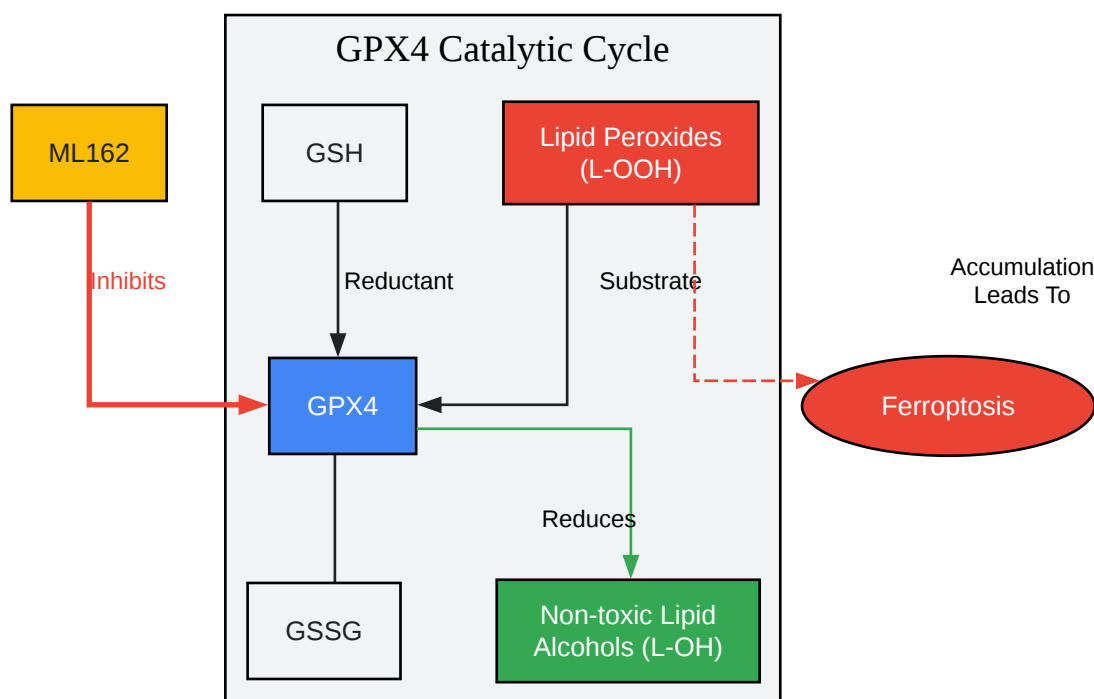
The primary challenge with ML162 is its electrophile, a chloroacetamide group, which is known to be highly reactive.[3] This inherent reactivity leads to low proteome-wide selectivity, resulting in covalent interactions with a large number of cellular proteins.[3][4] Proteome reactivity profiling experiments using **ML162-yne** confirmed that it engages in numerous covalent interactions across the proteome, complicating the identification of the specific target responsible for inducing ferroptosis.[3][4]

Initial Hypothesis: GPX4 as the Primary Target

The initial hypothesis centered on GPX4 due to several key observations:

- Treatment of cells with ML162 leads to the accumulation of lipid peroxides.[3][4]
- The cell-killing effects of ML162 can be rescued by the lipophilic antioxidant ferrostatin-1, a hallmark of ferroptosis.[3][4]
- Affinity pull-down experiments using **ML162-yne** successfully enriched GPX4 from cell lysates.[3][4]

These findings strongly suggested that ML162 directly inhibits GPX4, leading to a buildup of toxic lipid peroxides and subsequent ferroptotic cell death.



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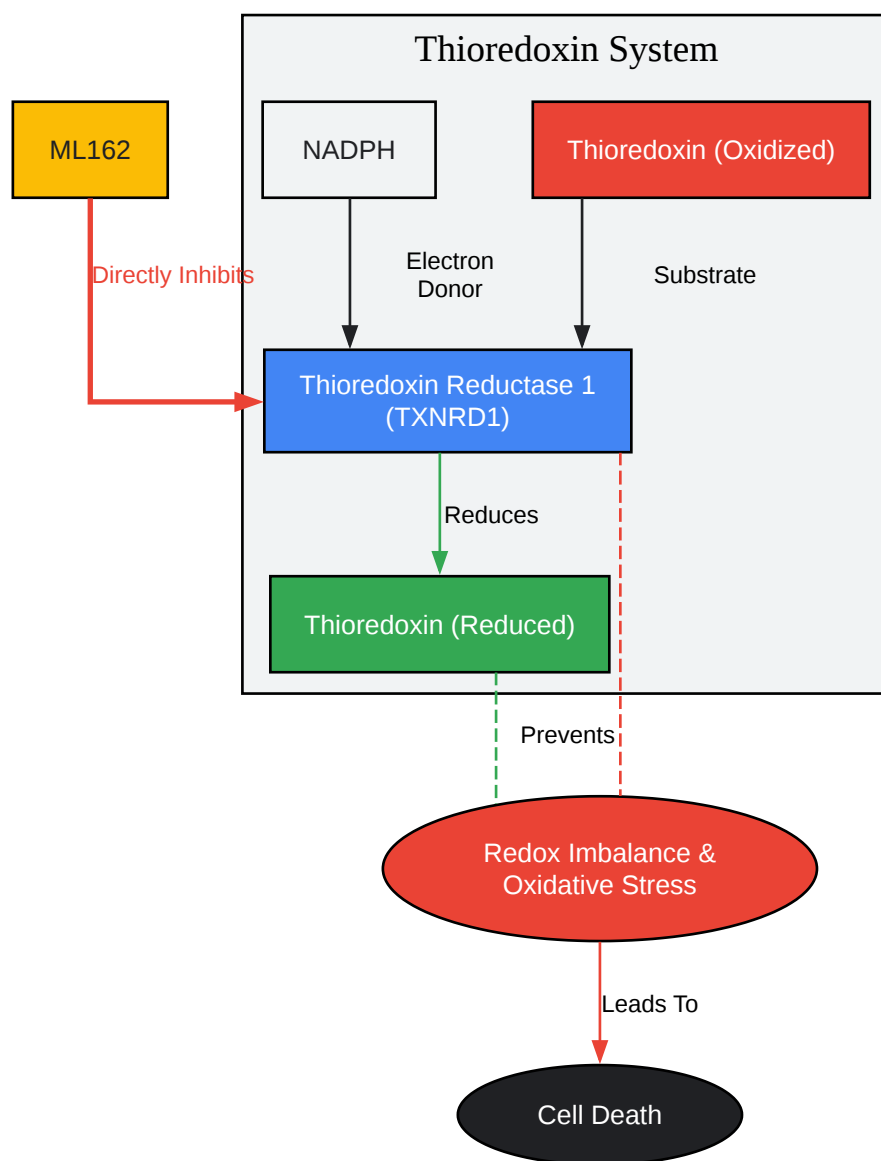
Initial Hypothesis: ML162 directly inhibits GPX4, leading to ferroptosis.

Current Understanding: TXNRD1 as the Direct Target

Despite the initial evidence, subsequent studies using recombinant proteins and orthogonal biochemical assays found that ML162 does not directly inhibit the enzymatic activity of purified GPX4.^{[1][7]} This pivotal finding prompted a re-evaluation of its true cellular target. The key evidence supporting TXNRD1 as the direct target includes:

- **Direct Inhibition:** ML162 efficiently inhibits the activity of purified TXNRD1.^{[1][7]}
- **Thermal Stabilization:** Using nano differential scanning fluorimetry (nanoDSF), ML162 was shown to cause a dose-dependent thermal stabilization of TXNRD1, indicating direct binding. In contrast, no such stabilization was observed for GPX4.^{[2][7]}
- **Cellular Target Engagement:** ML162 treatment leads to a rapid and potent suppression of TXNRD1 activity within cells, as measured by specific activity probes like RX1.^[2]

TXNRD1 is a central enzyme in the thioredoxin system, which, in parallel with the glutathione system, defends against oxidative stress. Its inhibition disrupts cellular redox balance, which can lead to a form of cell death that shares features with ferroptosis.[6][7]



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Current Understanding: ML162 directly inhibits TXNRD1, causing cell death.

Quantitative Data Presentation

The following tables summarize the available quantitative data regarding the interaction of ML162 and related compounds with their cellular targets.

Table 1: Thermal Stabilization of TXNRD1 by ML162 Data from nano differential scanning fluorimetry (nanoDSF) experiments.[\[2\]](#)[\[7\]](#)

Compound	Concentration (μM)	Target Protein	Midpoint of Melting (T _m) in °C	Thermal Shift (ΔT _m) in °C
DMSO (Control)	-	TXNRD1	71.3	-
ML162	100	TXNRD1	73.6	+2.3
RSL3	31.25	TXNRD1	71.8	+0.5
RSL3	62.5	TXNRD1	74.2	+2.9
RSL3	125	TXNRD1	75.9	+4.6
RSL3	100	GPX4	51.7	No Shift

Table 2: Cellular Activity of Ferroptosis Inducers Note: Specific IC₅₀ values for ML162 are not detailed in the provided sources, but data for the mechanistically similar compound RSL3 is included for context.[\[2\]](#)

Compound	Cell Line	Assay	IC ₅₀	Citation
RSL3	H1975 (Lung Cancer)	Cell Viability	~150 nM	[2]
TRi-1	A549 (Lung Cancer)	Cell Viability	~20 μM	[7]
TRi-2	A549 (Lung Cancer)	Cell Viability	~5 μM	[7]

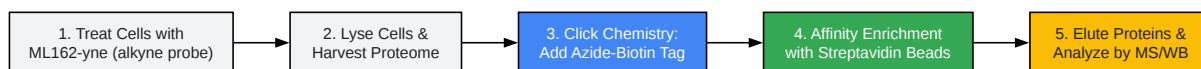
Experimental Protocols

Detailed methodologies are crucial for the study of covalent inhibitors and their targets. Below are protocols for key experiments used in the investigation of **ML162-yne**.

Protocol: Affinity Pull-Down Assay with ML162-yne

This method is used to enrich and identify the covalent binding partners of ML162.

Workflow Diagram



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Workflow for **ML162-yne** Target Identification.

Methodology

- Cell Treatment: Culture cells (e.g., LOX-IMVI melanoma cells) to ~80% confluency. Treat cells with 10 μ M **ML162-yne** for 1-4 hours under standard culture conditions.[3][4]
- Cell Lysis: Wash cells with cold PBS, then lyse in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. Scrape cells, collect lysate, and clarify by centrifugation.
- Click Chemistry Reaction: To the clarified proteome, add the following click chemistry reagents: TBTA ligand, copper (II) sulfate (CuSO_4), a reducing agent (e.g., TCEP), and an azide-biotin tag. Incubate for 1 hour at room temperature to covalently link biotin to the alkyne-tagged proteins.
- Affinity Enrichment: Add streptavidin-coated magnetic beads to the lysate and incubate for 1-2 hours at 4°C with rotation to capture biotin-tagged proteins.
- Washing: Pellet the beads using a magnetic stand and wash extensively with lysis buffer to remove non-specifically bound proteins.
- Elution and Analysis: Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer. Analyze the eluate by Western blot for specific candidate proteins (e.g., GPX4, TXNRD1) or by mass spectrometry for unbiased, proteome-wide target identification. [3]

Protocol: Lipid Peroxidation Assay (C11-BODIPY 581/591)

This assay measures the accumulation of lipid peroxides, a key indicator of ferroptosis.^[6]

Methodology

- **Cell Seeding:** Seed cells in a suitable format (e.g., 96-well plate or glass-bottom dish) and allow them to adhere overnight.
- **Compound Treatment:** Treat cells with ML162 at the desired concentration and for the desired time (e.g., 10 μ M for 90 minutes).^[4] Include a positive control (e.g., RSL3), a negative control (DMSO), and a rescue condition (co-treatment with ferrostatin-1).^[3]
- **Probe Loading:** Remove the treatment media and incubate cells with media containing the C11-BODIPY 581/591 probe (typically 1-2 μ M) for 30 minutes at 37°C.
- **Imaging/Flow Cytometry:** Wash the cells with PBS. Image immediately using a fluorescence microscope or analyze by flow cytometry. The probe's fluorescence shifts from red (~590 nm) to green (~510 nm) upon oxidation by lipid peroxides.
- **Quantification:** Quantify the level of lipid peroxidation by measuring the ratio of green to red fluorescence intensity. An increase in this ratio indicates elevated lipid peroxidation.

Protocol: Cellular TXNRD1 Activity Assay (RX1 Probe)

This assay uses a specific fluorescent probe to measure TXNRD1 activity directly in living cells.^[2]

Methodology

- **Cell Treatment:** Seed and culture cells as described above. Treat with ML162, a positive control inhibitor (e.g., TRi-1), and a vehicle control (DMSO) for the desired time (e.g., 4, 12, or 24 hours).^[7]
- **Probe Incubation:** Wash the cells and incubate with the RX1 activity probe according to the manufacturer's specifications.

- **Fluorescence Measurement:** After incubation, wash the cells to remove excess probe. Measure the fluorescence signal using a plate reader or flow cytometer at the appropriate excitation/emission wavelengths.
- **Data Analysis:** A decrease in the fluorescence signal from the RX1 probe corresponds to a reduction in cellular TXNRD1 enzymatic activity. Normalize the signal to cell viability to control for cytotoxicity.[7]

Conclusion and Future Directions

The investigation into the cellular targets of **ML162-yne** provides a compelling case study in the complexities of covalent drug discovery and target validation. While initially hailed as a specific GPX4 inhibitor, the scientific consensus has shifted based on rigorous biochemical evidence, now identifying TXNRD1 as a direct and potent target.[1][2][7] This re-evaluation has profound implications, suggesting that prior studies using ML162 as a tool to investigate GPX4-mediated ferroptosis may need to be reinterpreted.[1][7]

The low proteome-wide selectivity of ML162, conferred by its reactive chloroacetamide warhead, remains a significant characteristic.[3] Future research should focus on comparing the full downstream proteomic and transcriptomic effects of ML162 with more specific TXNRD1 inhibitors to delineate the precise molecular events that lead to its unique ferroptosis-like cell death phenotype.[2] Furthermore, the development of more selective inhibitors based on the ML162 scaffold could yield valuable tools for dissecting the distinct roles of the glutathione and thioredoxin systems in regulating cellular redox state and cell death.

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